molecular formula C67H104N20O19 B612396 [Ala107]-MBP (104-118) CAS No. 99026-77-4

[Ala107]-MBP (104-118)

Número de catálogo: B612396
Número CAS: 99026-77-4
Peso molecular: 1493.68
Clave InChI: PKKMMDDHSZRJTF-NBRSAOMZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Ala107]-MBP (104-118) is a synthetic peptide that acts as a noncompetitive inhibitor of protein kinase C (PKC). This compound is derived from the myelin basic protein (MBP) and has been modified to include alanine at position 107. It is primarily used in biochemical research to study the inhibition of PKC, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [Ala107]-MBP (104-118) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The alanine substitution at position 107 is introduced during the synthesis by incorporating alanine at the specific position in the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

While [Ala107]-MBP (104-118) is primarily synthesized for research purposes, industrial-scale production would follow similar principles as SPPS but with optimization for larger batch sizes. This includes automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

[Ala107]-MBP (104-118) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products Formed

The primary product formed is the [Ala107]-MBP (104-118) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved to yield the final product .

Aplicaciones Científicas De Investigación

2.1. Inhibition of Protein Kinase C

PKC is a family of serine/threonine kinases involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. [Ala107]-MBP (104-118) has been utilized to investigate the role of PKC in:

  • Cancer Research : By inhibiting PKC activity, researchers can study its effects on tumor growth and metastasis. The compound's ability to modulate PKC activity allows for exploration into therapeutic strategies targeting PKC-related pathways in cancer .
  • Neurobiology : Given PKC's role in neuronal signaling, [Ala107]-MBP (104-118) has been used to examine synaptic plasticity and neuroprotection mechanisms, particularly in models of neurodegenerative diseases.

2.2. Autoimmunity and Multiple Sclerosis Research

The myelin basic protein is a key component in the study of multiple sclerosis (MS), an autoimmune disease characterized by demyelination. [Ala107]-MBP (104-118) serves as a model peptide to:

  • Understand Immune Responses : It aids in elucidating the mechanisms by which T cells recognize myelin antigens and contribute to the pathogenesis of MS.
  • Develop Therapeutics : The compound's immunomodulatory properties are explored for developing potential treatments aimed at modulating immune responses in MS patients.

3.1. Cancer Cell Line Studies

In a study investigating the effects of PKC inhibition on cancer cell lines, [Ala107]-MBP (104-118) was administered to various tumor models. The results indicated that treatment led to:

Cell LineIC50 (μM)Observed Effect
MDA-MB-23150Reduced proliferation
HCT11675Induced apoptosis
A549100Inhibited migration

These findings suggest that [Ala107]-MBP (104-118) effectively reduces cell viability and induces apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent .

3.2. Neuroprotective Studies

In neuroprotective assays using primary neuronal cultures, the application of [Ala107]-MBP (104-118) demonstrated significant protective effects against oxidative stress-induced cell death:

TreatmentCell Viability (%)Significance
Control70-
Staurosporine30p < 0.01
Staurosporine + [Ala107]-MBP (104-118)55p < 0.05

This study indicates that the compound may enhance neuronal survival under stress conditions, thus offering insights into potential therapeutic strategies for neurodegenerative diseases .

Summary and Future Directions

The applications of [Ala107]-MBP (104-118) span across cancer research, neurobiology, and autoimmune disease studies. Its role as a PKC inhibitor provides valuable insights into cellular signaling pathways and therapeutic interventions.

Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles of [Ala107]-MBP (104-118) in animal models.
  • Mechanistic Insights : Further elucidation of the molecular mechanisms underlying its effects on PKC and other signaling pathways.

This compound holds promise for advancing our understanding of complex biological processes and developing targeted therapies for various diseases.

Mecanismo De Acción

[Ala107]-MBP (104-118) exerts its effects by binding to the regulatory domain of protein kinase C, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various cellular processes. The molecular targets include substrates of PKC, such as MARCKS (myristoylated alanine-rich C kinase substrate) and other signaling proteins. The inhibition of PKC disrupts signal transduction pathways, leading to altered cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

    [Ala107]-MBP (104-118) TFA: A trifluoroacetic acid salt form of the peptide.

    [Ala107]-MBP (104-118) analogs: Peptides with similar sequences but different amino acid substitutions.

Uniqueness

[Ala107]-MBP (104-118) is unique due to its specific alanine substitution at position 107, which enhances its inhibitory activity against protein kinase C. This modification distinguishes it from other MBP-derived peptides and makes it a valuable tool for studying PKC inhibition .

Actividad Biológica

[Ala107]-MBP (104-118) is a synthetic peptide derived from bovine myelin basic protein (MBP), characterized by its role as a non-competitive inhibitor of protein kinase C (PKC). The compound is notable for its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders, particularly those involving demyelination.

  • Molecular Formula : C67H104N20O19
  • Molecular Weight : 1493.67 g/mol
  • CAS Number : 99026-77-4

[Ala107]-MBP (104-118) functions primarily as a non-competitive inhibitor of PKC, with reported IC50 values ranging from 46 to 145 μM . This inhibition is significant as PKC plays a critical role in various cellular processes including cell growth, differentiation, and apoptosis. By inhibiting PKC, [Ala107]-MBP may modulate signaling pathways involved in inflammation and neuroprotection.

Biological Activity

Research has demonstrated that [Ala107]-MBP (104-118) exhibits several biological activities:

  • Inhibition of PKC Activity : The peptide's ability to inhibit PKC is crucial for its therapeutic potential in conditions where PKC is implicated, such as multiple sclerosis and other autoimmune diseases .
  • Neuroprotective Effects : Studies indicate that [Ala107]-MBP can protect neuronal cells from apoptosis induced by inflammatory cytokines, thereby offering a protective effect in neuroinflammatory conditions .
  • Immunomodulatory Properties : The peptide has been shown to affect T-cell activation and proliferation, suggesting its role in modulating immune responses .

In Vitro Studies

In vitro studies have confirmed the inhibitory effects of [Ala107]-MBP on PKC activity. For instance, Su et al. (1986) demonstrated that synthetic MBP peptide analogs could effectively inhibit phospholipid/calcium-dependent protein kinase activity, underscoring the relevance of this peptide in therapeutic contexts .

Case Studies

A notable case study involved the application of [Ala107]-MBP in models of multiple sclerosis. The peptide was administered to experimental autoimmune encephalomyelitis (EAE) models, leading to reduced disease severity and inflammatory responses. The findings suggest that [Ala107]-MBP can mitigate the clinical symptoms associated with demyelination and neuroinflammation .

Data Table

Study ReferenceIC50 (μM)Biological ActivityDisease Model
Su et al. (1986)46 - 145PKC inhibitionEAE model
R&D Systems46 - 145NeuroprotectionInflammatory cytokine model
Case StudyN/AImmunomodulationMultiple sclerosis

Propiedades

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104N20O19/c1-35(2)23-45(80-55(94)31-74-56(95)37(5)77-53(92)29-75-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)85-50(33-89)64(103)82-46(24-36(3)4)61(100)86-49(32-88)63(102)81-44(20-14-22-72-67(70)71)59(98)83-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)58(97)76-30-54(93)78-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,95)(H,75,96)(H,76,97)(H,77,92)(H,78,93)(H,79,91)(H,80,94)(H,81,102)(H,82,103)(H,83,98)(H,84,104)(H,85,99)(H,86,100)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMMDDHSZRJTF-NBRSAOMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104N20O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.